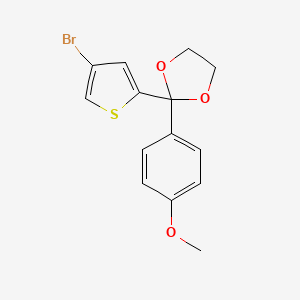
2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromothiophene and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the bromothiophene and methoxyphenyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate diols with aldehydes or ketones.
Substitution Reactions: Introduction of the bromothiophene and methoxyphenyl groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the bromine substituent or the dioxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing specific pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-(4-methoxyphenyl)-1,3-dioxolane
- 2-(4-Bromothiophen-2-yl)-2-phenyl-1,3-dioxolane
Uniqueness
The presence of both the bromothiophene and methoxyphenyl groups in 2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane may confer unique properties, such as specific electronic or steric effects, that distinguish it from similar compounds.
Properties
CAS No. |
111690-61-0 |
|---|---|
Molecular Formula |
C14H13BrO3S |
Molecular Weight |
341.22 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H13BrO3S/c1-16-12-4-2-10(3-5-12)14(17-6-7-18-14)13-8-11(15)9-19-13/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
WYYASMMLXMSSFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(OCCO2)C3=CC(=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















